molecular formula C11H13NO5 B4187562 3-Methoxy-5-nitro-4-propan-2-yloxybenzaldehyde

3-Methoxy-5-nitro-4-propan-2-yloxybenzaldehyde

Cat. No.: B4187562
M. Wt: 239.22 g/mol
InChI Key: PPFDTGKKTMZWHG-UHFFFAOYSA-N
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Description

3-Methoxy-5-nitro-4-propan-2-yloxybenzaldehyde is an organic compound with the molecular formula C11H13NO5 It is a derivative of benzaldehyde, featuring methoxy, nitro, and propan-2-yloxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-nitro-4-propan-2-yloxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 3-methoxy-4-hydroxybenzaldehyde, followed by the introduction of the propan-2-yloxy group through an etherification reaction. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure regioselectivity. The etherification step involves the reaction of the nitro compound with isopropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-nitro-4-propan-2-yloxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy and propan-2-yloxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in hydrochloric acid (HCl)

    Substitution: Sodium methoxide (NaOCH3), isopropyl bromide (C3H7Br)

Major Products

    Oxidation: 3-Methoxy-5-nitro-4-propan-2-yloxybenzoic acid

    Reduction: 3-Methoxy-5-amino-4-propan-2-yloxybenzaldehyde

    Substitution: Various substituted benzaldehydes depending on the nucleophile used

Scientific Research Applications

3-Methoxy-5-nitro-4-propan-2-yloxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives with potential biological activity.

    Biology: Investigated for its potential as a probe in biochemical assays due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-nitro-4-propan-2-yloxybenzaldehyde depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The methoxy and propan-2-yloxy groups may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-hydroxybenzaldehyde: Lacks the nitro and propan-2-yloxy groups, making it less reactive in certain chemical reactions.

    5-Nitro-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.

    4-Methoxy-3-nitrobenzaldehyde: Lacks the propan-2-yloxy group, which may influence its chemical and biological properties.

Uniqueness

3-Methoxy-5-nitro-4-propan-2-yloxybenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the methoxy, nitro, and propan-2-yloxy groups allows for a wide range of chemical modifications and applications in various fields of research.

Properties

IUPAC Name

3-methoxy-5-nitro-4-propan-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-7(2)17-11-9(12(14)15)4-8(6-13)5-10(11)16-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFDTGKKTMZWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1OC)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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